molecular formula C17H22N2O2S B11619250 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

Cat. No.: B11619250
M. Wt: 318.4 g/mol
InChI Key: JELSFJJIGQXGLA-UHFFFAOYSA-N
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrimidinone core, a tert-butylphenoxy group, and a sulfanyl-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone typically involves multiple steps, starting with the preparation of the pyrimidinone core. This is followed by the introduction of the tert-butylphenoxy group and the sulfanyl-ethyl linkage. Common reagents used in these reactions include tert-butylphenol, ethyl bromide, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The tert-butylphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidinones, and substituted phenoxy derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar keto-enol tautomerism.

    Fluorine compounds: Exhibit unique reactivity and bonding characteristics.

    Disilane-bridged architectures: Feature unique intramolecular electron delocalization.

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone stands out due to its combination of a pyrimidinone core with a tert-butylphenoxy group and a sulfanyl-ethyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2O2S/c1-12-11-15(20)19-16(18-12)22-10-9-21-14-7-5-13(6-8-14)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19,20)

InChI Key

JELSFJJIGQXGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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